Einecs 268-334-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68067-13-0 |

|---|---|

Molecular Formula |

C17H30N2O3 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H23N.C5H7NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-4-2-1-3(6-4)5(8)9/h11-13H,1-10H2;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

CVGYJNBFLSPBEX-HVDRVSQOSA-N |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 5-oxo-L-proline Dicyclohexylamine Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-oxo-L-proline, a cyclic derivative of L-glutamic acid, is a naturally occurring amino acid found in various biological systems. Its salts are of interest in pharmaceutical development for their potential to modify the physicochemical properties of the parent molecule, such as solubility and stability. This technical guide aims to provide a comprehensive overview of the anticipated physical properties of 5-oxo-L-proline dicyclohexylamine salt and the methodologies for their determination.

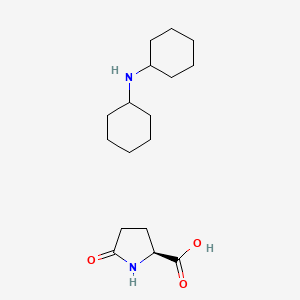

Chemical Structure and Synthesis

The formation of 5-oxo-L-proline dicyclohexylamine salt involves a straightforward acid-base reaction between 5-oxo-L-proline (an acid) and dicyclohexylamine (a base).

Figure 1: Synthesis of 5-oxo-L-proline dicyclohexylamine salt.

Physical Properties

While specific data for 5-oxo-L-proline dicyclohexylamine salt is unavailable, the properties of the parent acid and a related salt are presented below for reference.

Physical Properties of L-Pyroglutamic Acid (5-oxo-L-proline)

| Property | Value |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol |

| Melting Point | 160-163 °C[1][2] |

| Solubility | Soluble in water, alcohol, acetone, and acetic acid. Slightly soluble in ethyl acetate. Insoluble in ether.[1][2] Soluble in DMF (16 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2, 5 mg/ml).[3][4] Slightly soluble in ethanol.[3][4] |

| Appearance | Colorless orthorhombic bipyramid crystals.[1][2] |

Physical Properties of Boc-L-pyroglutamic Acid Dicyclohexylammonium Salt

This is a related compound where the amine group of the pyroglutamic acid is protected by a tert-butoxycarbonyl (Boc) group.

| Property | Value |

| CAS Number | 4677-75-2[5][6][7] |

| Molecular Formula | C₂₂H₃₈N₂O₅[6] |

| Molecular Weight | 410.55 g/mol [5][6] |

| Melting Point | 195-201 °C[5][7] |

| Optical Rotation | [α]D²² = -16.5 ± 2º (c=1 in MeOH)[7] |

| Storage Temperature | 0-8 °C[5][7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a novel organic salt like 5-oxo-L-proline dicyclohexylamine salt.

Melting Point Determination

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (initially rapid, then slowed to ~1.5°C/min within 10°C of the expected melting point).[8]

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.[8]

Figure 2: Workflow for melting point determination.

Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.

Methodology:

-

A known amount of the salt (e.g., 25 mg) is added to a specific volume of solvent (e.g., 0.5 mL) in a test tube.[9]

-

The mixture is agitated vigorously for a set period.

-

The sample is observed for complete dissolution. If it dissolves, it is recorded as soluble. If a significant portion remains undissolved, it is recorded as insoluble.

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) and aqueous solutions at different pH values.

Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Methodology for ¹H and ¹³C NMR:

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired on a spectrometer.

-

For the salt, characteristic shifts in the protons and carbons near the amine and carboxylic acid groups would be expected compared to the free acid and base. The presence of the dicyclohexylammonium proton signal would confirm salt formation.[10]

4.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (Thin Solid Film):

-

A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride).[11]

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[11]

-

The solvent is allowed to evaporate, leaving a thin film of the compound.[11]

-

The IR spectrum is recorded. Key absorbances for the carboxylate, ammonium, and amide groups would be analyzed.

Biological Context: The γ-Glutamyl Cycle

5-oxo-L-proline is an important intermediate in the γ-glutamyl cycle, a pathway for glutathione synthesis and transport of amino acids across cell membranes.

Figure 3: The γ-Glutamyl Cycle showing the role of 5-oxo-L-proline.

An enzyme, 5-oxoprolinase, catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a reaction coupled with the cleavage of ATP to ADP.[12] This step is crucial for the continuation of the cycle.

General Experimental Workflow for Characterization

The characterization of a new chemical entity such as 5-oxo-L-proline dicyclohexylamine salt would follow a logical progression of experiments.

Figure 4: General workflow for the characterization of a new salt.

Conclusion

While direct physical property data for 5-oxo-L-proline dicyclohexylamine salt is not currently available in scientific literature, this guide provides a framework for its characterization. By employing the standard experimental protocols outlined, researchers can determine its melting point, solubility profile, and spectroscopic characteristics. The data from the parent compound, L-pyroglutamic acid, and the related Boc-protected salt serve as valuable reference points. A thorough understanding of these properties is essential for the advancement of research and development involving this and similar compounds.

References

- 1. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]

- 2. L-Pyroglutamic acid CAS#: 98-79-3 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Boc-L-pyroglutamic acid dicyclohexylammonium salt | 4677-75-2 [sigmaaldrich.com]

- 6. Boc-L-pyroglutamic acid dicyclohexylammonium salt | C22H38N2O5 | CID 51066626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. ursinus.edu [ursinus.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of (2S)-5-Oxopyrrolidine-2-carboxylic Acid Dicyclohexylamine Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (2S)-5-oxopyrrolidine-2-carboxylic acid dicyclohexylamine salt. Due to the limited availability of public data on this specific salt, this guide also includes characterization data for the closely related and more commonly documented N-tert-butoxycarbonyl (Boc) protected analogue, Boc-L-pyroglutamic acid dicyclohexylammonium salt. The experimental protocols provided are based on standard analytical techniques for the characterization of small molecule amine salts and can be adapted for the title compound.

Introduction

(2S)-5-Oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a cyclic amino acid derivative. The formation of a dicyclohexylamine (DCHA) salt is a common strategy in synthetic and medicinal chemistry to improve the handling properties, solubility, and stability of a parent acidic compound. DCHA salts are often crystalline solids, which facilitates their purification by recrystallization. This guide outlines the key physicochemical and spectroscopic characterization methods for this class of compounds.

Physicochemical and Spectroscopic Data

While specific experimental data for (2S)-5-oxopyrrolidine-2-carboxylic acid dicyclohexylamine salt is not widely published, extensive data is available for its N-Boc protected form, which serves as a valuable reference.

Boc-L-pyroglutamic acid dicyclohexylammonium salt

This salt is a common intermediate in peptide synthesis and drug development.

| Property | Value | References |

| Molecular Formula | C₂₂H₃₈N₂O₅ | [1] |

| Molecular Weight | 410.5 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 195-201 °C | [2] |

| Optical Rotation | [α]D22 = -16.5 ± 2º (c=1 in MeOH) | [3] |

| Purity | ≥ 99% (HPLC) | [2][3] |

| Storage Temperature | 0-8 °C | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize (2S)-5-oxopyrrolidine-2-carboxylic acid dicyclohexylamine salt.

Salt Formation

Objective: To prepare the dicyclohexylamine salt of (2S)-5-oxopyrrolidine-2-carboxylic acid.

Materials:

-

(2S)-5-Oxopyrrolidine-2-carboxylic acid

-

Dicyclohexylamine

-

Ethyl acetate (or other suitable solvent like diethyl ether or acetone)

-

Stir plate and magnetic stir bar

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

Dissolve one equivalent of (2S)-5-oxopyrrolidine-2-carboxylic acid in a minimal amount of warm ethyl acetate.

-

In a separate flask, dissolve one equivalent of dicyclohexylamine in ethyl acetate.

-

Slowly add the dicyclohexylamine solution to the stirred solution of the carboxylic acid at room temperature.

-

A precipitate should form upon addition. Continue stirring for 1-2 hours at room temperature.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid salt by vacuum filtration and wash with a small amount of cold ethyl acetate.

-

Dry the salt under vacuum to a constant weight.

Melting Point Determination

Objective: To determine the melting point range of the salt, which is an indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Finely powder a small amount of the dried salt.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/min initially, and then slow to 1-2 °C/min as the melting point is approached.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the salt by identifying the proton (¹H) and carbon (¹³C) environments.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

Procedure:

-

Dissolve 5-10 mg of the salt in approximately 0.7 mL of a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Expected ¹H NMR Signals:

-

Signals corresponding to the protons of the pyroglutamic acid moiety.

-

Signals corresponding to the protons of the dicyclohexylammonium cation. The N-H proton may be broad and its chemical shift solvent-dependent.

-

-

Expected ¹³C NMR Signals:

-

Signals for the carbonyl and carboxylate carbons of the pyroglutamic acid moiety.

-

Signals for the aliphatic carbons of both the pyroglutamic acid and dicyclohexylammonium moieties.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the salt.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Place a small amount of the dry salt directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorptions:

-

A broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium salt.

-

A strong absorption around 1700-1730 cm⁻¹ for the lactam carbonyl (C=O) group.

-

A strong absorption around 1550-1610 cm⁻¹ for the asymmetric stretching of the carboxylate (COO⁻) group.

-

An absorption around 1400-1420 cm⁻¹ for the symmetric stretching of the carboxylate (COO⁻) group.

-

C-H stretching absorptions for the aliphatic rings around 2850-2950 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the constituent ions.

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Prepare a dilute solution of the salt in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Expected Ions:

-

Positive Ion Mode: The dicyclohexylammonium cation [C₁₂H₂₄N]⁺ at m/z ≈ 182.2.

-

Negative Ion Mode: The pyroglutamate anion [C₅H₆NO₃]⁻ at m/z ≈ 128.0.

-

Visualizations

The following diagrams illustrate key conceptual and experimental workflows.

Caption: Workflow for the synthesis and characterization of the target salt.

Caption: Acid-base reaction forming the dicyclohexylamine salt.

References

An In-Depth Technical Guide to (2S)-5-Oxopyrrolidine-2-carboxylic Acid (L-Pyroglutamic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and biological significance of (2S)-5-oxopyrrolidine-2-carboxylic acid, commonly known as L-Pyroglutamic acid. While the CAS number 68067-13-0 identifies a dicyclohexylamine salt of this compound, this document focuses on the core chemical entity, L-Pyroglutamic acid (CAS No. 98-79-3), a crucial molecule in various biological processes. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical data, experimental protocols, and involvement in key signaling pathways.

Chemical Information and Synonyms

(2S)-5-Oxopyrrolidine-2-carboxylic acid is a cyclic amino acid derived from L-glutamic acid or L-glutamine. It is a naturally occurring compound found in a variety of biological tissues and is involved in numerous metabolic pathways.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 98-79-3 | [1][2][3] |

| Molecular Formula | C5H7NO3 | [4][5] |

| Molecular Weight | 129.11 g/mol | [1][5][6] |

| Melting Point | 162-163 °C | [3][5] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water, alcohol, acetone, and glacial acetic acid. Slightly soluble in ethyl acetate and insoluble in ether. | [3] |

| Optical Rotation | [α]D20 -11.9° (c = 2, H2O) | [3][5] |

A comprehensive list of synonyms for (2S)-5-oxopyrrolidine-2-carboxylic acid is provided below to aid in literature searches and chemical identification.

Table 2: Synonyms

| Synonym |

| L-Pyroglutamic acid |

| 5-Oxo-L-proline |

| Pidolic acid |

| L-2-Pyrrolidone-5-carboxylic acid |

| (S)-(-)-2-Pyrrolidone-5-carboxylic acid |

| L-Glutamic acid lactam |

| L-5-Oxo-2-pyrrolidinecarboxylic acid |

| Glutamic acid lactam |

| Pyroglutamate |

| L-Pyroglutamate |

Biological Significance and Applications

L-Pyroglutamic acid plays a significant role in various biological functions and has several applications in research and development:

-

Glutathione Metabolism: It is an important intermediate in the gamma-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione, a key intracellular antioxidant.

-

Neurotransmission: L-Pyroglutamic acid is found in the brain and cerebrospinal fluid and is believed to play a role in neurotransmission. It can modulate the activity of glutamate receptors.

-

Chiral Building Block: Due to its rigid, cyclic structure and chiral nature, L-Pyroglutamic acid is a valuable starting material for the asymmetric synthesis of various pharmaceuticals and natural products.

-

Drug Development: Derivatives of L-Pyroglutamic acid have been investigated for their potential as cognitive enhancers and for the treatment of neurodegenerative diseases.

Experimental Protocols

Synthesis of L-Pyroglutamic Acid from L-Glutamic Acid

This protocol describes the thermal cyclization of L-glutamic acid to produce L-Pyroglutamic acid.

Materials:

-

L-Glutamic acid

-

Deionized water

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Crystallization dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place 100 g of L-Glutamic acid in a 500 mL round-bottom flask.

-

Add 200 mL of deionized water to the flask.

-

Attach a condenser and heat the mixture to reflux (approximately 130-140°C) using a heating mantle or oil bath.

-

Maintain the reflux for 2-3 hours. During this time, the L-glutamic acid will dissolve and then cyclize to form L-Pyroglutamic acid.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Transfer the solution to a crystallization dish and allow it to stand, preferably in a refrigerator, to facilitate crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of L-Pyroglutamic acid.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.01 M diammonium hydrogen phosphate, pH adjusted to 1.6).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 205 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 15°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of L-Pyroglutamic acid of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing L-Pyroglutamic acid in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of L-Pyroglutamic acid in the samples from the calibration curve.

Signaling Pathway Involvement

L-Pyroglutamic acid is a key component of the gamma-glutamyl cycle , which is central to glutathione metabolism.

Caption: The Gamma-Glutamyl Cycle and the role of L-Pyroglutamic Acid.

This pathway illustrates the synthesis of glutathione from its constituent amino acids and its subsequent breakdown. L-Pyroglutamic acid is formed from gamma-glutamyl amino acids and is then converted back to glutamate, which can re-enter the glutathione synthesis pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and analysis of L-Pyroglutamic acid.

Caption: Workflow for the synthesis and analysis of L-Pyroglutamic Acid.

This workflow outlines the key stages, from the initial synthesis and purification to the final analytical characterization of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]

- 6. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]

The Pivotal Role of Pyroglutamic Acid in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid or glutamine, is a ubiquitous yet often overlooked molecule in biological systems. Its formation, both enzymatically and spontaneously, confers unique properties to peptides and proteins, significantly impacting their structure, stability, and function. This technical guide provides an in-depth exploration of the multifaceted roles of pyroglutamic acid, from its involvement in protein stability and neurotransmission to its critical implications in neurodegenerative diseases such as Alzheimer's. We delve into the enzymatic machinery governing its formation and removal, detail key signaling pathways where it plays a crucial role, and present experimental methodologies for its study and quantification. This document aims to be a comprehensive resource for researchers and professionals in drug development, offering insights into the therapeutic potential of targeting pyroglutamic acid-related pathways.

Introduction

Pyroglutamic acid, also known as 5-oxoproline, is a lactam derivative of glutamic acid. It is formed through the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue, a process that can occur spontaneously or be catalyzed by the enzyme glutaminyl cyclase[1]. This modification results in a blocked N-terminus, rendering the polypeptide resistant to degradation by most aminopeptidases and significantly altering its physicochemical properties[1].

The presence of pyroglutamic acid has been identified in a wide array of proteins and peptides, where it plays a crucial role in their structural integrity and biological activity. Beyond its role in protein structure, free pyroglutamic acid is a metabolite in the γ-glutamyl cycle, an essential pathway for glutathione synthesis and recycling[2]. Dysregulation of pyroglutamic acid metabolism has been linked to various pathological conditions, most notably Alzheimer's disease, where the pyroglutamated form of amyloid-beta (AβpE3) is a key component of amyloid plaques and is considered a critical factor in the disease's progression[3]. This guide will provide a detailed overview of the current understanding of pyroglutamic acid's function in health and disease.

Formation and Metabolism of Pyroglutamic Acid

The formation of pyroglutamic acid is a critical post-translational modification that can significantly influence the fate and function of a protein.

Enzymatic Formation by Glutaminyl Cyclase

The primary enzymatic route for pyroglutamic acid formation is catalyzed by glutaminyl cyclase (QC). QC facilitates the intramolecular cyclization of N-terminal glutamine residues of peptides and proteins to form pyroglutamic acid, releasing ammonia in the process. This enzymatic conversion is significantly more efficient than the spontaneous reaction.

Spontaneous Formation

N-terminal glutamine and, to a lesser extent, glutamic acid residues can spontaneously cyclize to form pyroglutamic acid. This non-enzymatic reaction is influenced by factors such as pH and temperature, with increased rates observed under acidic or basic conditions and at higher temperatures[4]. While slower than the enzymatic process, spontaneous formation is a relevant pathway, particularly in the context of long-lived proteins.

The γ-Glutamyl Cycle

Free pyroglutamic acid is an intermediate in the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione (GSH). In this cycle, γ-glutamyl cyclotransferase acts on γ-glutamyl-amino acids to produce pyroglutamic acid and the corresponding amino acid. Subsequently, 5-oxoprolinase utilizes ATP to open the lactam ring of pyroglutamic acid, converting it back to glutamate, which can then be used for glutathione synthesis.

Biological Functions of Pyroglutamic Acid

The presence of an N-terminal pyroglutamyl residue has profound effects on the biological properties of peptides and proteins.

Protein and Peptide Stability

The cyclized structure of pyroglutamic acid protects peptides and proteins from degradation by N-terminal-cleaving aminopeptidases. This "blocking" of the N-terminus significantly increases the in vivo half-life of many hormones and neuropeptides, ensuring their sustained biological activity.

Neurotransmission

Pyroglutamic acid itself can act as a neuromodulator. It has been shown to interact with the glutamatergic system, potentially opposing the action of glutamate[1]. One of the most well-studied pyroglutamated neuropeptides is Thyrotropin-Releasing Hormone (TRH).

TRH is a tripeptide (pGlu-His-Pro-NH2) synthesized in the hypothalamus that plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary[5]. The N-terminal pyroglutamic acid is essential for its biological activity and stability. TRH binds to G protein-coupled receptors (GPCRs), primarily TRH-R1 in humans, on pituitary thyrotrophs[6][7]. This binding activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the synthesis and secretion of TSH[7].

Role in Disease: Alzheimer's Disease

A significant body of evidence implicates pyroglutamated amyloid-beta (AβpE3) as a key pathogenic species in Alzheimer's disease (AD). Aβ peptides are generated by the proteolytic cleavage of the amyloid precursor protein (APP). The formation of AβpE3-42 occurs after the N-terminal truncation of Aβ1-42, exposing a glutamate at position 3, which is then cyclized by glutaminyl cyclase[3].

AβpE3 peptides exhibit increased hydrophobicity, a higher propensity to aggregate, and greater stability compared to their full-length counterparts[3][8]. They act as seeding agents, accelerating the aggregation of unmodified Aβ peptides into toxic oligomers and fibrils that form the characteristic amyloid plaques found in AD brains[8][9]. The presence of AβpE3 is a prominent feature of these plaques and is associated with increased neurotoxicity[3].

Quantitative Data

The following tables summarize key quantitative data related to pyroglutamic acid in various biological contexts.

Table 1: Pyroglutamate Amyloid-β Levels in the Posterior Cingulate Cortex of Alzheimer's Disease Patients [10]

| Analyte | No Cognitive Impairment (pmol/g) | Mild Cognitive Impairment (pmol/g) | Mild-Moderate AD (pmol/g) |

| Insoluble Pool | |||

| AβNpE3-42 | 0.8 (0.2 - 3.5) | 10.5 (1.8 - 117.8) | 227.6 (45.3 - 881.3) |

| Aβ1-42 | 2.1 (0.5 - 10.2) | 25.8 (3.9 - 345.6) | 317.4 (89.1 - 1204.5) |

| Soluble Pool | |||

| AβNpE3-42 | 0.02 (0.01 - 0.04) | 0.03 (0.01 - 0.06) | 0.04 (0.02 - 0.08) |

| Aβ1-42 | 0.1 (0.05 - 0.2) | 0.2 (0.1 - 0.4) | 0.5 (0.2 - 1.1) |

| Data are presented as median (interquartile range). |

Table 2: Urinary Pyroglutamic Acid Levels in Healthy Adults [11]

| Parameter | Value (μg/mg creatinine) |

| Lower Physiological Limit | ~15 |

| Upper Physiological Limit | ~40 |

| Optimal Range (Reported by one company) | 16 - 34 mmol/mol creatinine |

| Levels exhibit 4-week cycles, with values tending to revert to the mean. |

Table 3: Inhibition of Human Glutaminyl Cyclase (QC) by Select Inhibitors

| Inhibitor | Ki (nM) | IC50 (nM) |

| PQ912 | 20 - 65 | - |

| Compound 1 | - | 29.2 |

| Compound 11 | - | 2.8 |

| Compound 12 | - | 1.3 |

| Compound 13 | - | 1.6 |

| Compound 14 | - | 8.7 |

| Compound 15 | - | 3.6 |

| Compound 16 | - | 6.1 |

| Data compiled from multiple sources.[12][13][14] |

Experimental Protocols

This section provides an overview of common experimental methodologies for the study of pyroglutamic acid.

Quantification of Pyroglutamic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of pyroglutamic acid in biological matrices.

Sample Preparation (e.g., Brain Tissue):

-

Homogenize brain tissue in a suitable buffer (e.g., 0.1% formic acid in methanol).

-

Centrifuge the homogenate to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

If necessary, perform a protein precipitation step (e.g., with acetonitrile).

-

Centrifuge again and collect the supernatant for analysis.

-

Incorporate a stable isotope-labeled internal standard for pyroglutamic acid to correct for matrix effects and variations in instrument response.

LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. An ion-pairing agent, such as heptafluorobutyric acid (HFBA), can be added to the mobile phase to improve retention and separation of polar analytes like pyroglutamic acid[15].

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for pyroglutamic acid and its internal standard. It is crucial to optimize MS parameters, such as fragmentor voltage, to minimize in-source cyclization of glutamine and glutamic acid to pyroglutamic acid, which can lead to inaccurate quantification[15][16].

Pyroglutamate Amyloid-β ELISA

Enzyme-linked immunosorbent assays (ELISAs) are widely used for the specific quantification of AβpE3 in biological samples.

General Protocol:

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Block non-specific binding sites with a suitable blocking buffer.

-

Add standards and samples (e.g., brain homogenates, cerebrospinal fluid) to the wells and incubate to allow binding to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add a detection antibody specific for the N-terminal pyroglutamate modification of Aβ. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Incubate to allow the detection antibody to bind to the captured AβpE3.

-

Wash the plate again.

-

Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to develop a colorimetric signal.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Quantify the concentration of AβpE3 in the samples by comparing their absorbance to a standard curve.

Glutaminyl Cyclase Activity Assay

This assay measures the enzymatic activity of glutaminyl cyclase.

Fluorometric Assay Protocol:

-

Substrate: A fluorogenic substrate such as Gln-7-amido-4-methylcoumarin (Gln-AMC) is used.

-

Reaction: Glutaminyl cyclase converts Gln-AMC to pGlu-AMC.

-

Coupled Enzyme: A second enzyme, pyroglutamyl aminopeptidase, is added to the reaction. This enzyme specifically cleaves the pGlu from pGlu-AMC, releasing the fluorescent AMC molecule.

-

Detection: The increase in fluorescence over time, corresponding to the release of AMC, is measured using a fluorometer (excitation ~380 nm, emission ~460 nm). The rate of fluorescence increase is proportional to the glutaminyl cyclase activity.

-

Inhibitor Screening: To screen for inhibitors, the assay is performed in the presence of test compounds. A decrease in the rate of fluorescence increase indicates inhibition of glutaminyl cyclase.

Conclusion

Pyroglutamic acid is a small molecule with a disproportionately large impact on biological systems. Its role in enhancing protein stability, modulating neuronal signaling, and contributing to the pathology of Alzheimer's disease highlights its significance. The enzymatic machinery responsible for its formation, particularly glutaminyl cyclase, represents a promising therapeutic target for neurodegenerative disorders. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate the multifaceted roles of pyroglutamic acid and to explore the potential of targeting its associated pathways for the development of novel therapeutics. As our understanding of the intricate functions of this unique amino acid derivative continues to grow, so too will the opportunities for innovative interventions in a range of physiological and pathological processes.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 3. Pyroglutamate-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 6. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyroglutamate-modified Aβ(3-42) affects aggregation kinetics of Aβ(1-42) by accelerating primary and secondary pathways - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04797A [pubs.rsc.org]

- 9. Modulation of aggregation and structural polymorphisms of β-amyloid fibrils in cellular environments by pyroglutamate-3 variant cross-seeding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cortical pyroglutamate amyloid-β levels and cognitive decline in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long‐term patterns of urinary pyroglutamic acid in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Dicyclohexylamine Salts of Amino Acids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation, characterization, and application of dicyclohexylamine (DCHA) salts of amino acids. Dicyclohexylamine, a strong secondary amine, is widely utilized in peptide chemistry and pharmaceutical development to form stable, crystalline salts with N-protected amino acids. This guide details the underlying chemical principles, experimental methodologies, and practical applications of these important chemical entities.

Core Principles of Dicyclohexylamine Salt Formation

The formation of a dicyclohexylamine salt with an N-protected amino acid is a straightforward acid-base reaction. The carboxylic acid group of the amino acid derivative protonates the basic nitrogen atom of dicyclohexylamine, resulting in the formation of a dicyclohexylammonium carboxylate salt.

Dicyclohexylamine is a strong base with a pKa of approximately 11, which facilitates the deprotonation of the carboxylic acid of the N-protected amino acid. This reaction is typically performed in an organic solvent, such as acetone or ether, where the resulting salt often precipitates, allowing for easy isolation and purification. The formation of these crystalline salts is particularly advantageous for amino acid derivatives that are oils or are difficult to crystallize in their free acid form, as it provides a stable and easily handleable solid.[1]

dot

Caption: Reaction scheme for DCHA salt formation.

Experimental Protocols

Formation of Dicyclohexylammonium Salts of N-Protected Amino Acids

The following are generalized protocols for the formation of DCHA salts of N-tert-butoxycarbonyl (Boc), N-9-fluorenylmethoxycarbonyl (Fmoc), and N-benzyloxycarbonyl (Z) protected amino acids.

Protocol for N-Boc-Amino Acid DCHA Salt Formation:

-

Dissolve the oily or crude N-Boc-amino acid in a suitable solvent such as diethyl ether.

-

Slowly add one equivalent of dicyclohexylamine to the solution with stirring.

-

The dicyclohexylammonium salt will typically precipitate out of the solution.

-

Continue stirring for a specified period (e.g., 2 hours) to ensure complete precipitation.

-

Collect the precipitate by filtration and wash with the solvent to remove any unreacted starting materials.

-

Dry the resulting crystalline salt under vacuum.

Protocol for N-Fmoc-Amino Acid DCHA Salt Formation:

-

Dissolve the N-Fmoc-amino acid in acetone.

-

Add an equimolar amount of dicyclohexylamine to the solution.

-

Stir the mixture at room temperature for 4 to 5 hours.

-

The crystalline DCHA salt will form and can be isolated by filtration.

-

Wash the filtered salt with a small amount of cold acetone and dry.

Protocol for N-Z-Amino Acid DCHA Salt Formation:

A similar procedure to the N-Boc protocol can be followed, often using a solvent in which the starting N-Z-amino acid is soluble and the DCHA salt is not.

Caption: Workflow for liberating the free amino acid.

Quantitative Data Summary

The formation of dicyclohexylammonium salts is often a high-yielding process, and the resulting salts typically have well-defined melting points. The following tables summarize available data for various N-protected amino acid DCHA salts.

Table 1: N-Boc-Amino Acid Dicyclohexylammonium Salts

| N-Boc-Amino Acid | Molecular Formula of Salt | Molecular Weight of Salt ( g/mol ) | Melting Point (°C) | Yield (%) |

| Boc-L-Norleucine | C₂₃H₄₄N₂O₄ | 412.6 | 133-139 | N/A |

| Boc-N-Me-L-Phenylalanine | C₂₇H₄₄N₂O₄ | 460.7 | 173-180 | N/A |

Table 2: N-Fmoc-Amino Acid Dicyclohexylammonium Salts

| N-Fmoc-Amino Acid | Molecular Formula of Salt | Molecular Weight of Salt ( g/mol ) | Melting Point (°C) | Yield (%) |

| Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid | C₃₄H₄₈N₂O₅ | 564.8 | N/A | N/A |

Table 3: N-Z-Amino Acid Dicyclohexylammonium Salts

| N-Z-Amino Acid | Molecular Formula of Salt | Molecular Weight of Salt ( g/mol ) | Melting Point (°C) | Yield (%) |

| Z-L-Glu-OBzl | C₃₄H₄₈N₂O₆ | 596.76 | N/A | 57 (of subsequent product) [2] |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the formation of the dicyclohexylammonium salt.

Infrared (IR) Spectroscopy:

The formation of the dicyclohexylammonium salt can be confirmed by the appearance of characteristic absorption bands. Key features to look for in the IR spectrum of the salt compared to the free acid and dicyclohexylamine include:

-

Disappearance of the broad O-H stretch of the carboxylic acid (typically around 3000 cm⁻¹).

-

Appearance of N-H stretching bands from the dicyclohexylammonium cation.

-

A shift in the C=O stretching frequency of the carboxylate anion compared to the carboxylic acid. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are typically observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for confirming salt formation. Key indicators include:

-

Signals corresponding to the dicyclohexylammonium cation: These will include broad signals for the methine proton attached to the nitrogen and a complex multiplet for the cyclohexyl ring protons.

-

Disappearance of the carboxylic acid proton signal (typically a broad singlet downfield, >10 ppm).

-

Shifts in the chemical shifts of the α-proton and side-chain protons of the amino acid upon salt formation.

Applications in Peptide Synthesis and Drug Development

Peptide Synthesis

Dicyclohexylamine salts of N-protected amino acids are valuable intermediates in peptide synthesis. Their primary applications include:

-

Purification and Handling: As crystalline solids, DCHA salts are easier to purify by recrystallization and handle compared to their often-oily free acid counterparts. This ensures the use of high-purity building blocks in peptide synthesis, which is critical for the synthesis of long peptides.

-

Protection of the Carboxyl Group: The formation of the DCHA salt effectively protects the carboxylic acid group, preventing it from participating in unwanted side reactions during the coupling of the amino group of that amino acid.

-

Facilitating Stepwise Synthesis: In solid-phase peptide synthesis (SPPS), the free N-protected amino acid is required for coupling. The ability to easily form the stable DCHA salt for storage and purification, and then efficiently liberate the free acid just before use, is a key advantage. []

Chiral Resolution

Dicyclohexylamine can be used as a resolving agent for racemic amino acids. By reacting a racemic mixture of an N-protected amino acid with a chiral amine, a mixture of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the enantiomerically pure amino acid can be recovered by treatment with acid. While DCHA itself is not chiral, it is used to form salts of diastereomeric derivatives of amino acids that can then be separated.

Drug Development

The formation of DCHA salts can be a crucial step in the development of active pharmaceutical ingredients (APIs). The crystalline nature of these salts can improve the stability, purification, and handling of drug candidates.

A notable example is the use of a dicyclohexylamine salt in the preparation of Fosaprepitant , an antiemetic drug. The synthesis involves the formation of fosaprepitant dicyclohexylamine salt, which is a high-melting solid that can be easily isolated and purified. This intermediate is then converted to the final drug product. [4] While not always the final drug form, DCHA salts can be important intermediates in the manufacturing process of various pharmaceuticals. For instance, impurities in drugs like Atorvastatin have been identified as their dicyclohexylamine salts.

Conclusion

The formation of dicyclohexylamine salts of amino acids is a fundamental and widely applied technique in the fields of peptide chemistry and pharmaceutical sciences. The ability to convert often-oily and difficult-to-purify N-protected amino acids into stable, crystalline solids offers significant advantages in terms of handling, purification, and storage. The detailed protocols and data presented in this guide provide researchers and drug development professionals with a solid foundation for understanding and implementing this valuable synthetic tool. The continued application of DCHA salts in the synthesis of complex peptides and pharmaceutical agents underscores their importance in modern organic and medicinal chemistry.

References

5-Oxo-L-proline: A Chiral Catalyst for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

5-Oxo-L-proline, also known as L-pyroglutamic acid, is a versatile and economically viable chiral building block extensively utilized in the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. Its rigid five-membered ring structure and inherent chirality make it an excellent starting material for the stereocontrolled introduction of chiral centers. This guide provides a comprehensive overview of the applications of 5-oxo-L-proline in chiral synthesis, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their synthetic endeavors.

Physicochemical Properties of 5-Oxo-L-proline and Its Derivatives

A thorough understanding of the physicochemical properties of 5-oxo-L-proline and its derivatives is crucial for their effective application in synthesis. The following table summarizes key data for 5-oxo-L-proline and a representative derivative.[1][2][3][4]

| Property | 5-Oxo-L-proline | 5-Oxo-L-prolyl-L-proline |

| Molecular Formula | C₅H₇NO₃ | C₁₀H₁₄N₂O₄ |

| Molecular Weight | 129.11 g/mol | 226.23 g/mol [1] |

| Melting Point | 152-154 °C | Not available |

| Optical Rotation ([α]D) | -11.5° (c=2, H₂O) | Not available |

| Solubility | Soluble in water, alcohol, acetone, and glacial acetic acid. Slightly soluble in ethyl acetate. Insoluble in ether. | Not available |

| pKa | 3.32 | Not available |

Applications in Asymmetric Synthesis: A Quantitative Overview

5-Oxo-L-proline serves as a precursor for a variety of chiral intermediates and final products. The following table presents a summary of representative asymmetric reactions utilizing derivatives of 5-oxo-L-proline, highlighting the achieved yields and stereoselectivities.

| Reaction Type | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Silver-Catalyzed Conjugate Addition | Glycine imine esters and β-substituted α,β-unsaturated perfluorophenyl esters | AgOAc / (S)-tol-BINAP | Chiral pyroglutamic acid esters | High | High stereoselectivity[5][6][7] |

| Cyclopropenimine-Catalyzed Michael Addition | α-Substituted amino ester imines and acrylate acceptors | Chiral cyclopropenimine | α-Substituted glutamates and pyroglutamates | Up to 90% conversion | Up to 94% ee[8][9] |

| Aza-Michael Addition / Cyclization | (E)-4-oxo-4-Phenylbut-2-enoic acid and (S)-1-(4-methoxyphenyl)ethanamine | Base-catalyzed | (2S,3S)-3-Aroyl Pyroglutamic Acid Amides | 84% (for the initial adduct) | 98:2 dr[10] |

| Enantioselective Michael-Proton Transfer-Lactamization | Dimethyl 2-((4-methylphenyl)sulfonamido)malonate and (E)-ethyl cinnamate | O-Trimethylsilylquinine (TMSQN) | Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate | 69% | >99% ee[11][12] |

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations starting from or employing 5-oxo-L-proline derivatives.

Protocol 1: Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Derivatives via Aza-Michael Addition and Cyclization

This protocol outlines a three-step synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives.[10]

Step 1: Aza-Michael Addition

-

Dissolve (E)-4-oxo-4-phenylbut-2-enoic acid (1a, 25.0 g, 0.142 mol) in methanol (570 mL).

-

Add (S)-1-(4-methoxyphenyl)ethanamine (2b, 1.2 equiv, 0.170 mol, 25 mL).

-

Stir the mixture for 48 hours at 40 °C.

-

Monitor the reaction progress by HPLC.

-

Filter the resulting suspension and wash the solid with Et₂O to yield the product as a colorless solid.

Step 2: N-Chloroacetylation and Cyclization Detailed protocol for this step requires further specific literature procedures but generally involves reacting the product from Step 1 with chloroacetyl chloride followed by base-catalyzed intramolecular cyclization.

Step 3: Acid-Catalyzed Removal of Chiral Auxiliary This step typically involves treatment with a strong acid to cleave the chiral auxiliary, yielding the final pyroglutamic acid derivative.

Protocol 2: Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives

This procedure details the synthesis of a functionalized pyroglutamate derivative with high enantioselectivity.[11][12]

Materials and Setup:

-

An oven-dried 1 L, three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a glass stopper, and a T-bore Schlenk adapter attached to vacuum and an argon balloon.

-

Dimethyl 2-((4-methylphenyl)sulfonamido)malonate (12.4 g, 41.3 mmol, 1.00 equiv).

-

Anhydrous Tetrahydrofuran (THF, 210 mL).

-

Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 47.5 mL, 47.5 mmol, 1.15 equiv).

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 6.85 mL, 45.4 mmol, 1.10 equiv).

-

O-Trimethylsilylquinine (TMSQN) solution (1.0 M in THF, 8.30 mmol, 0.20 equiv).

-

(E)-ethyl cinnamate.

Procedure:

-

Add dimethyl 2-((4-methylphenyl)sulfonamido)malonate to the reaction flask.

-

Replace the atmosphere in the flask with argon using three vacuum/back-fill cycles.

-

Add anhydrous THF to the flask.

-

Cool the resulting solution to 0 °C in an ice bath and stir vigorously for 15 minutes.

-

Add LiHMDS solution dropwise over 15 minutes using a syringe pump.

-

Cool the resulting yellow solution to -10 °C in a cryobath for 15 minutes.

-

Add DBU in a single portion.

-

Within 5 minutes of the DBU addition, add the TMSQN solution in one portion.

-

Add (E)-ethyl cinnamate to the reaction mixture.

-

Stir the reaction at -10 to -14 °C, monitoring for completion by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (4 x 125 mL).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the synthesis of chiral molecules from 5-oxo-L-proline.

Caption: General synthetic pathways from 5-oxo-L-proline.

References

- 1. 5-Oxo-L-prolyl-L-proline | C10H14N2O4 | CID 13306589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DL-Proline, 5-oxo- [webbook.nist.gov]

- 3. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Oxo-L-proline-d5 | TRC-O858977-10MG | LGC Standards [lgcstandards.com]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 6. Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 8. Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. mdpi.com [mdpi.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of Pyroglutamic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid, a cyclic derivative of glutamic acid, has emerged from a historically niche area of biochemical interest to become a significant scaffold in medicinal chemistry. Initially identified in the late 19th century, its unique lactam structure has provided a foundation for the development of a diverse range of bioactive derivatives. This technical guide provides an in-depth exploration of the discovery, history, and evolving understanding of pyroglutamic acid and its derivatives. It details their mechanisms of action, key bioactivities including nootropic, immunomodulatory, and anti-inflammatory effects, and presents quantitative data to support these findings. Furthermore, this guide offers detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside visualizations of the key signaling pathways they modulate.

Discovery and History

Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, was first described in 1882 by the German chemist Haitinger, who observed its formation from the heating of glutamic acid.[1] For many years, it was considered a mere curiosity, an artifact of chemical manipulation. However, its presence was later confirmed in various biological tissues, revealing its natural occurrence and role as a metabolite.[1]

The discovery that N-terminal glutamine and glutamic acid residues of peptides and proteins can spontaneously or enzymatically cyclize to form pyroglutamate was a significant milestone. This modification was found to protect peptides from degradation by aminopeptidases, thereby extending their biological half-life. This intrinsic property hinted at the potential for developing more stable peptide-based therapeutics.

The therapeutic potential of pyroglutamic acid itself was first explored for its nootropic, or cognitive-enhancing, effects. Later, the development of synthetic derivatives unlocked a much broader range of pharmacological activities, leading to the discovery of compounds with potent immunomodulatory and anti-inflammatory properties. This evolution has established pyroglutamic acid as a "privileged scaffold" in drug discovery, offering a versatile starting point for the design of novel therapeutics.

Chemistry and Synthesis of Derivatives

The chemical structure of pyroglutamic acid, a five-membered lactam ring, provides a rigid and chiral backbone that is amenable to diverse chemical modifications. The carboxylic acid and the lactam nitrogen and alpha-carbon present key sites for derivatization, allowing for the synthesis of a wide array of analogues with distinct biological activities.

General Synthetic Strategies

Several synthetic strategies have been developed to access pyroglutamic acid derivatives. These can be broadly categorized as:

-

Derivatization of Pyroglutamic Acid: The commercially available and relatively inexpensive L- or D-pyroglutamic acid serves as a versatile starting material. The carboxylic acid can be converted to esters, amides, or coupled with other molecules. The lactam nitrogen can be alkylated or acylated.

-

Cyclization of Glutamic Acid Derivatives: N-protected glutamic acid or its activated derivatives can be cyclized to form the pyroglutamate ring. This approach is particularly useful for synthesizing derivatives with substitutions on the pyrrolidone ring.

-

Multi-component Reactions: Reactions like the Ugi reaction have been employed for the synthesis of highly substituted pyroglutamic acid derivatives in a one-pot fashion.

Example Synthetic Protocol: Synthesis of Pidotimod

Pidotimod, (4R)-3-[[(2S)-5-oxo-2-pyrrolidinyl]carbonyl]-4-thiazolidinecarboxylic acid, is a well-known immunomodulatory drug derived from pyroglutamic acid. Its synthesis exemplifies the coupling of pyroglutamic acid with another chiral building block.

Step 1: Synthesis of L-thiazolidine-4-carboxylic acid

-

Dissolve L-cysteine (60g, 0.38 mol) in distilled water (240 mL).

-

Add 40% formaldehyde solution (34 mL, 0.38 mol) to the L-cysteine solution at room temperature.

-

Allow the reaction mixture to stand overnight.

-

Filter the resulting colorless needle-like crystals.

-

Recrystallize the crude product from distilled water (100 mL).

-

Filter and dry the crystals to obtain L-thiazolidine-4-carboxylic acid (40g, 78% yield).[2]

Step 2: Synthesis of the Pentachlorophenyl Ester of L-Pyroglutamic Acid

-

To a three-necked flask, add L-pyroglutamic acid (51.6g, 0.4 mol), pentachlorophenol (105.4g, 0.4 mol), and dimethylformamide (DMF, 500 mL).

-

Add dicyclohexylcarbodiimide (DCC, 82.6g, 0.4 mol) to the mixture.

-

Stir the reaction at 5°C for 16 hours.

-

Distill the reaction solution to dryness under vacuum at 60°C.

-

Soak the residue in ethyl acetate and filter to obtain the crude pentachlorophenyl ester of L-pyroglutamic acid (73g, 50% yield).[2]

Step 3: Synthesis of Pidotimod

-

In a three-necked flask, add L-thiazolidine-4-carboxylic acid (40g, 0.3 mol), triethylamine (30g, 0.3 mol), and DMF (500 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the pentachlorophenyl ester of L-pyroglutamic acid (113g, 0.3 mol).

-

Stir the reaction at room temperature for 24 hours.

-

Filter the reaction mixture and distill the filtrate to dryness under vacuum at 60°C.

-

Extract the residue with 500 mL of distilled water.

-

Acidify the aqueous solution with 37% hydrochloric acid (25 mL, 0.3 mol) and allow it to crystallize at 10°C for 8 hours.

-

Filter the crystals and recrystallize from distilled water to obtain pidotimod (50g, 69% yield).[2]

Key Bioactivities and Quantitative Data

Pyroglutamic acid derivatives have demonstrated a remarkable range of biological activities. This section summarizes the key therapeutic areas and presents available quantitative data in a structured format for easy comparison.

Nootropic and Neuroprotective Effects

The cognitive-enhancing properties of pyroglutamic acid and its derivatives are among their most studied activities. These effects are primarily attributed to their interaction with the glutamatergic and cholinergic systems in the brain.[1]

| Compound | Target/Assay | Bioactivity (IC50/EC50) | Reference |

| L-Pyroglutamic Acid | Rat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid) | IC50: 28.11 µM | [3] |

| L-Glutamic Acid | Rat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid) | IC50: 1.68 µM | [3] |

| L-Aspartic Acid | Rat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid) | IC50: 16.95 µM | [3] |

Immunomodulatory Activity

Certain pyroglutamic acid derivatives, most notably pidotimod, have been shown to modulate the immune system, enhancing both innate and adaptive immune responses.[4] This has led to their clinical use in the prevention of recurrent respiratory infections.[4]

Quantitative data for the immunomodulatory effects of a broader range of pyroglutamic acid derivatives is an active area of research, and comprehensive tabular data is not yet widely available in the public domain.

Anti-inflammatory and Antifungal Activities

Recent studies have highlighted the potential of novel pyroglutamic acid derivatives as anti-inflammatory and antifungal agents.

| Compound ID | Bioactivity | EC50 (µg/mL) | Reference |

| 2d | Antifungal activity against P. infestans | 1.44 | [5] |

| 2j | Antifungal activity against P. infestans | 1.21 | [5] |

| Azoxystrobin (commercial standard) | Antifungal activity against P. infestans | 7.85 | [5] |

| 2e | Anti-inflammatory (LPS-induced NO production in BV-2 microglia) | - | [5] |

| 2g | Anti-inflammatory (LPS-induced NO production in BV-2 microglia) | - | [5] |

| 4d | Anti-inflammatory (LPS-induced NO production in BV-2 microglia) | - | [5] |

Note: For compounds 2e, 2g, and 4d, the study demonstrated significant anti-inflammatory activity but did not report specific EC50 values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of pyroglutamic acid derivatives.

Assessment of Cognitive Enhancement: Passive Avoidance Test

The passive avoidance test is a fear-motivated assay used to assess learning and memory in small laboratory animals.

Apparatus: A shuttle box with two compartments: one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

-

Habituation: Place the animal in the light compartment for 10 seconds with the door closed. Then, open the door and allow the animal to explore the dark compartment for 30 seconds.

-

Training (Acquisition):

-

Place the mouse in the light compartment.

-

After 10 seconds, open the guillotine door.

-

When the mouse enters the dark compartment, close the door and deliver a mild electric foot shock (e.g., 0.5 mA for 2 seconds).[6]

-

Repeat this trial at 30-minute intervals until the animal learns to avoid the dark chamber (remains in the light compartment for a set period, e.g., 300 seconds).[6] Record the number of trials required for acquisition.

-

-

Testing (Retention):

-

24 hours after the training session, place the animal back in the light compartment.

-

After 10 seconds, open the guillotine door.

-

Measure the step-through latency, which is the time it takes for the animal to enter the dark compartment (up to a maximum of 300 or 600 seconds).[6]

-

A longer step-through latency in the test phase compared to the training phase indicates successful memory retention.

-

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

Materials:

-

BV-2 microglial cells or RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for NO measurement)

-

Cell culture medium and supplements

-

Test compounds (pyroglutamic acid derivatives)

Procedure:

-

Cell Seeding: Seed the cells (e.g., BV-2) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

-

Nitrite Measurement:

-

After the incubation period, collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant according to the manufacturer's instructions. This reagent reacts with nitrite (a stable product of NO) to produce a colored compound.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition for each compound concentration compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.

-

Enzymatic Assay: Pyroglutamate Aminopeptidase Activity

This assay measures the activity of pyroglutamate aminopeptidase, an enzyme that cleaves the N-terminal pyroglutamate residue from peptides.

Principle: The enzyme hydrolyzes a synthetic substrate, L-pyroglutamic acid ß-naphthylamide, releasing ß-naphthylamine. The ß-naphthylamine is then detected colorimetrically.

Reagents:

-

Potassium phosphate buffer with EDTA, glycerol, and DTT

-

L-pyroglutamic acid ß-naphthylamide (substrate)

-

Trichloroacetic acid (TCA)

-

Sodium nitrite solution

-

Ammonium sulfamate solution

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

-

Enzyme solution (pyroglutamate aminopeptidase)

Procedure:

-

Reaction Setup: In a test tube, combine the buffer and substrate solution and equilibrate to 37°C.

-

Enzyme Addition: Add the enzyme solution to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding TCA.

-

Color Development:

-

Add sodium nitrite solution and incubate.

-

Add ammonium sulfamate solution to remove excess nitrite.

-

Add NED solution to develop the color.

-

-

Measurement: Measure the absorbance at 580 nm.

-

Calculation: Determine the enzyme activity based on a standard curve prepared with known concentrations of ß-naphthylamine. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1.0 nanomole of substrate per minute under the specified conditions.

Signaling Pathways

The biological effects of pyroglutamic acid and its derivatives are mediated through their interaction with key signaling pathways in the central nervous system and other tissues. This section provides a visual representation of the primary pathways involved.

Glutamatergic Signaling Pathway

Pyroglutamic acid's structural similarity to glutamate allows it to interact with the glutamatergic system, which is central to learning and memory.

Caption: Glutamatergic signaling and potential modulation by pyroglutamic acid derivatives.

Cholinergic Signaling Pathway

Pyroglutamic acid has also been shown to influence the cholinergic system, which plays a critical role in attention, learning, and memory.

Caption: Cholinergic signaling and potential modulation by pyroglutamic acid derivatives.

Conclusion and Future Directions

From its humble beginnings as a product of chemical heating, pyroglutamic acid has evolved into a cornerstone of medicinal chemistry. Its unique structural features and inherent stability have made it a valuable scaffold for the development of a wide range of therapeutic agents. The nootropic, immunomodulatory, and anti-inflammatory activities of its derivatives highlight the broad therapeutic potential of this compound class.

Future research in this field is likely to focus on several key areas:

-

Elucidation of Precise Mechanisms: While the involvement of the glutamatergic and cholinergic systems is established, the precise molecular targets and downstream signaling events for many pyroglutamic acid derivatives remain to be fully elucidated.

-

Structure-Activity Relationship (SAR) Studies: Continued exploration of the chemical space around the pyroglutamic acid scaffold will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

Exploration of New Therapeutic Areas: The diverse bioactivities of pyroglutamic acid derivatives suggest that their therapeutic potential may extend beyond the currently explored indications. Further screening and investigation into other disease areas are warranted.

-

Clinical Translation: While some derivatives like pidotimod have achieved clinical success, further clinical trials are needed to validate the efficacy and safety of other promising candidates for various indications.

References

- 1. mdpi.com [mdpi.com]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. researchgate.net [researchgate.net]

- 4. Increase in cholinergic modulation with pyridostigmine induces anti-inflammatory cell recruitment soon after acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanopartikel.info [nanopartikel.info]

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using 5-oxo-L-proline Dicyclohexylamine Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-L-proline, also known as L-pyroglutamic acid (pGlu), is a cyclic amino acid derivative of glutamic acid. It is a common N-terminal residue in many biologically active peptides and proteins, including Thyrotropin-Releasing Hormone (TRH). The cyclic lactam structure of pyroglutamic acid provides resistance to degradation by aminopeptidases, thereby increasing the in vivo half-life of the peptide. The dicyclohexylamine (DCHA) salt of 5-oxo-L-proline is a stable, crystalline, and easily handleable solid, making it a convenient starting material for the introduction of the N-terminal pGlu moiety in peptide synthesis.

These application notes provide detailed protocols for the use of 5-oxo-L-proline dicyclohexylamine salt in solid-phase peptide synthesis (SPPS). The protocols cover the conversion of the DCHA salt to the free acid, followed by its coupling to the N-terminus of a resin-bound peptide.

Data Presentation

| Parameter | Step 1: Free Acid Preparation | Step 2: Peptide Coupling |

| Reagent | 5-oxo-L-proline DCHA salt | 5-oxo-L-proline (free acid) |

| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

| Aqueous Reagent | 10% w/v Potassium bisulfate (KHSO₄) | - |

| Activating Agent | - | Dicyclohexylcarbodiimide (DCC) |

| Additive | - | 1-Hydroxybenzotriazole (HOBt) |

| Equivalents (vs. resin substitution) | - | 5-oxo-L-proline: 2.0 eq |

| DCC: 2.0 eq | ||

| HOBt: 2.0 eq | ||

| Reaction Time | 3 x 15 minutes (extractions) | 2 - 4 hours |

| Reaction Temperature | Room Temperature | Room Temperature |

| Monitoring | - | Kaiser Test (ninhydrin) |

Experimental Protocols

Protocol 1: Preparation of Free 5-oxo-L-proline from its Dicyclohexylamine Salt

This protocol describes the conversion of the 5-oxo-L-proline dicyclohexylamine salt to its free acid form, which is necessary for subsequent activation and coupling in peptide synthesis.

Materials:

-

5-oxo-L-proline dicyclohexylamine salt

-

Dichloromethane (DCM)

-

10% w/v aqueous potassium bisulfate (KHSO₄) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the 5-oxo-L-proline dicyclohexylamine salt in dichloromethane (DCM).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of ice-cold 10% aqueous KHSO₄ solution and shake vigorously for 1-2 minutes. Allow the layers to separate.

-

Drain the lower organic (DCM) layer into a clean flask.

-

Repeat the extraction with the KHSO₄ solution two more times to ensure complete removal of the dicyclohexylamine.

-

Wash the organic layer with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the 5-oxo-L-proline as a solid or oil.

-

The resulting free acid can be used directly in the next coupling step.

Protocol 2: Solid-Phase Synthesis of an N-Terminal Pyroglutamyl Peptide

This protocol outlines the manual solid-phase synthesis of a peptide with an N-terminal pyroglutamic acid using Fmoc/tBu chemistry. It assumes the peptide chain has already been assembled on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and the final Fmoc protecting group has been removed.

Materials:

-

Peptide-resin with a free N-terminal amine

-

5-oxo-L-proline (free acid from Protocol 1)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) (for neutralization if necessary)

-

Piperidine (20% in DMF for Fmoc removal)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Final Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.

-

-

Neutralization (if necessary): If the resin was treated with an acidic salt, neutralize with a 10% DIPEA in DMF solution for 5 minutes, followed by thorough DMF washes.

-

Activation of 5-oxo-L-proline:

-

In a separate vial, dissolve 5-oxo-L-proline (2.0 eq) and HOBt (2.0 eq) in a minimal amount of DMF.

-

In another vial, dissolve DCC (2.0 eq) in DCM or DMF.

-

Add the DCC solution to the 5-oxo-L-proline/HOBt solution.

-

Allow the activation to proceed for 10-15 minutes at 0°C to room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

Filter or centrifuge the activated 5-oxo-L-proline solution to remove the DCU precipitate and add the supernatant to the peptide-resin.

-

Shake the reaction vessel at room temperature for 2-4 hours.

-

-

Monitoring the Coupling:

-

After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction.

-

If the test is positive, the coupling can be extended or repeated.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Cleavage and Deprotection:

-

Dry the resin under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Workflow for the preparation of free 5-oxo-L-proline.

Caption: Solid-phase synthesis workflow for N-terminal pyroglutamyl peptides.

Protocol for the Deprotection of Dicyclohexylammonium Salts of N-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Application Notes